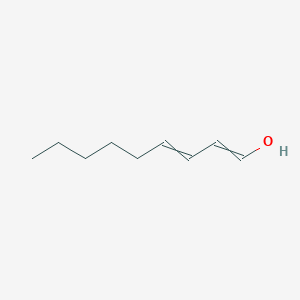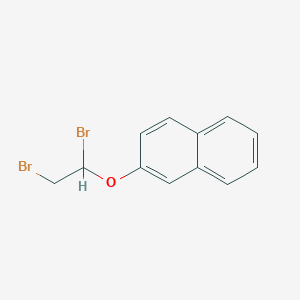
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various applications, including organic electronics, photovoltaics, and optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline typically involves the introduction of the 2,7-dichloro-9H-carbazole moiety onto an aniline molecule. One common method is to start with 2,7-dichloro-9H-carbazole and react it with aniline under specific conditions. The reaction may involve the use of a catalyst and a solvent to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives .
Scientific Research Applications
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In electronic applications, its high charge carrier mobility and optoelectronic properties enable efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dichloro-9-ethyl-9H-carbazole
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 2-(9H-Carbazol-9-yl)ethanol
- 2,6-Bis(9H-carbazol-9-yl)boron
Uniqueness
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other carbazole derivatives may not perform as effectively .
Properties
CAS No. |
922517-42-8 |
|---|---|
Molecular Formula |
C18H12Cl2N2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-(2,7-dichlorocarbazol-9-yl)aniline |
InChI |
InChI=1S/C18H12Cl2N2/c19-11-5-7-13-14-8-6-12(20)10-18(14)22(17(13)9-11)16-4-2-1-3-15(16)21/h1-10H,21H2 |
InChI Key |
BBOJZBYSEFRINK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)



![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)
![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)

![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)

